Phenyl thiocyanate
Overview
Description
Phenyl thiocyanate is an organic compound with the chemical formula C₆H₅SCN. It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is an isomer of phenyl isothiocyanate, where the sulfur atom is bonded to the phenyl group, and the nitrogen atom is bonded to the carbon atom of the thiocyanate group . This compound is a valuable building block in organic synthesis, allowing access to various sulfur-containing functional groups and scaffolds .
Mechanism of Action
Target of Action
Phenyl thiocyanate is an organic compound containing the functional group RSCN, where the organic group is attached to sulfur . It is a valued building block that allows access to various sulfur-containing functional groups and scaffolds . .
Mode of Action
This compound has been used in the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen . The this compound moiety was found to selectively inhibit Sirt1, a NAD+ dependent lysine deacetylase .
Biochemical Pathways
It’s worth noting that thiocyanates, in general, have been found to inhibit carcinogen metabolism by drug-metabolizing enzymes .
Pharmacokinetics
It’s worth noting that phenyl isothiocyanate, an isomer of this compound, has been extensively studied as a chemopreventive agent . It has linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is reversible and hepatic elimination is capacity-limited .
Result of Action
It’s worth noting that isothiocyanates, in general, have been found to induce apoptosis of cancer cells, inhibit cell cycle, and have anti-cancer potential .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates using this compound was carried out under the protection of nitrogen . This suggests that the presence of certain gases in the environment could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Phenyl thiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. One notable interaction is with Sirtuin 1 (Sirt1), a NAD+ dependent lysine deacetylase. This compound has been found to selectively inhibit Sirt1 with an IC50 of 13 μM . This inhibition is crucial as Sirt1 is associated with various diseases, including cancer, and its inhibition can impact DNA repair processes and tumor suppressor protein regulation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit migration and colony formation, as well as induce hyperacetylation of Sirt1 targets such as p53 and H3 . These effects suggest that this compound can modulate cell function and potentially serve as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiocyanate group is key for the selectivity and affinity towards Sirt1, leading to enzyme inhibition . This inhibition results in changes in gene expression and impacts cellular processes such as DNA repair and tumor suppression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time Its stability and degradation are important factors to considerStudies have indicated that this compound can maintain its inhibitory effects on Sirt1 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of Sirt1, but also with potential toxic effects. It is important to determine the threshold levels at which this compound remains effective without causing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The transport mechanisms of this compound are crucial for its bioavailability and effectiveness .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, impacting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Phenyl thiocyanate can be synthesized through several methods:
Reaction with Alkyl Halides: One common method involves the reaction of alkyl halides with alkali thiocyanates in aqueous media.
Sandmeyer Reaction: Aryl thiocyanates, including this compound, can be produced by the Sandmeyer reaction, which involves combining copper(I) thiocyanate with diazonium salts.
Thiocyanogenation: This method involves the reaction of thiocyanogen with electron-rich aromatic substrates to produce aryl thiocyanates.
Chemical Reactions Analysis
Phenyl thiocyanate undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed to form thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: This process typically converts thiocyanates to thioates and cyanide, although sometimes it can replace the thiocyanate group with hydride.
Isomerization: This compound can isomerize to phenyl isothiocyanate, especially under certain conditions.
Scientific Research Applications
Phenyl thiocyanate has several applications in scientific research:
Comparison with Similar Compounds
Phenyl thiocyanate is similar to other organic thiocyanates and isothiocyanates:
Phenyl Isothiocyanate: An isomer of this compound, where the sulfur and nitrogen atoms are bonded differently.
Methyl Thiocyanate: The simplest organic thiocyanate, with a methyl group instead of a phenyl group.
Allyl Thiocyanate: Another organic thiocyanate with an allyl group, known for its rapid isomerization to allyl isothiocyanate.
This compound is unique due to its specific structural arrangement and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
phenyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCDJKQYFBEAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200868 | |
Record name | Thiocyanic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-87-0 | |
Record name | Thiocyanic acid, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5285-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylsulfanyl)formonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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